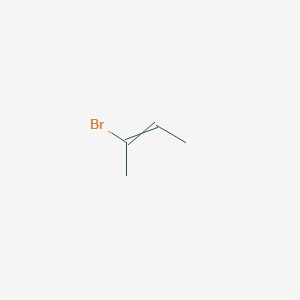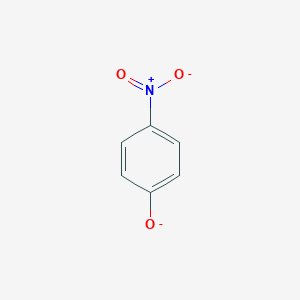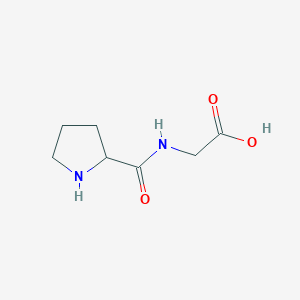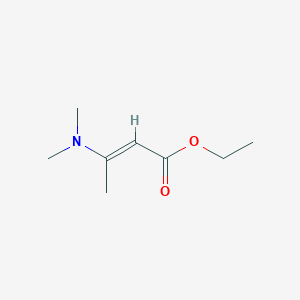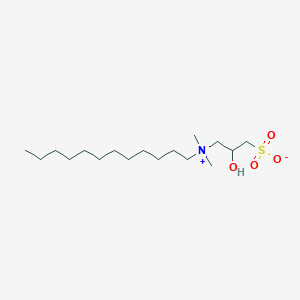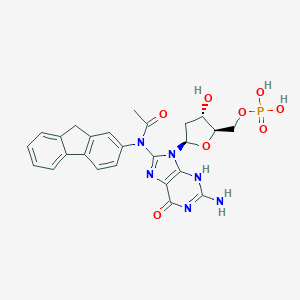
N-(5'-Phospho-2'-deoxyguanosin-8-YL)-2-acetylaminofluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5'-Phospho-2'-deoxyguanosin-8-YL)-2-acetylaminofluorene is a chemical compound that has gained significant attention in the field of scientific research. It is a DNA adduct formed by the reaction of 2-acetylaminofluorene (AAF) with deoxyguanosine in DNA. This compound has been extensively studied due to its potential carcinogenic effects and its role in the development of cancer.
Mécanisme D'action
The mechanism of action of N-(5'-Phospho-2'-deoxyguanosin-8-YL)-2-acetylaminofluorene involves the formation of a covalent bond between the compound and DNA. This bond can lead to the disruption of DNA replication and transcription, leading to mutations and the development of cancer. The adduct can also induce DNA damage and activate various cellular pathways, leading to the development of cancer.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of N-(5'-Phospho-2'-deoxyguanosin-8-YL)-2-acetylaminofluorene are primarily related to its role in the development of cancer. This compound can induce DNA damage and mutations, leading to the development of cancer. It can also activate various cellular pathways, leading to the proliferation and survival of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The use of N-(5'-Phospho-2'-deoxyguanosin-8-YL)-2-acetylaminofluorene in laboratory experiments has several advantages and limitations. One of the main advantages is its ability to induce DNA damage and mutations, making it a valuable tool for studying the mechanisms of carcinogenesis. However, its use is limited by its potential toxicity and carcinogenic effects, requiring careful handling and disposal.
Orientations Futures
There are several future directions for the study of N-(5'-Phospho-2'-deoxyguanosin-8-YL)-2-acetylaminofluorene. One area of research is the development of new methods for the detection and quantification of the DNA adduct. Another area is the exploration of the potential therapeutic applications of this compound, particularly in the development of new cancer treatments. Additionally, further studies are needed to better understand the mechanisms of action and the potential risks associated with exposure to this compound.
Méthodes De Synthèse
The synthesis of N-(5'-Phospho-2'-deoxyguanosin-8-YL)-2-acetylaminofluorene involves the reaction of N-(5'-Phospho-2'-deoxyguanosin-8-YL)-2-acetylaminofluorene with deoxyguanosine in DNA. This reaction results in the formation of a covalent bond between the two molecules, leading to the formation of the DNA adduct. This process can be initiated in vitro by exposing DNA to N-(5'-Phospho-2'-deoxyguanosin-8-YL)-2-acetylaminofluorene or in vivo through exposure to N-(5'-Phospho-2'-deoxyguanosin-8-YL)-2-acetylaminofluorene-containing substances.
Applications De Recherche Scientifique
N-(5'-Phospho-2'-deoxyguanosin-8-YL)-2-acetylaminofluorene has been extensively studied in the field of scientific research, particularly in the area of cancer research. It has been found to be a potent carcinogen and has been linked to the development of various types of cancer, including liver, lung, and bladder cancer. This compound is commonly used in laboratory experiments to study the mechanisms of carcinogenesis and to evaluate the potential carcinogenic effects of various substances.
Propriétés
Numéro CAS |
14490-86-9 |
|---|---|
Nom du produit |
N-(5'-Phospho-2'-deoxyguanosin-8-YL)-2-acetylaminofluorene |
Formule moléculaire |
C25H25N6O8P |
Poids moléculaire |
568.5 g/mol |
Nom IUPAC |
[(2R,3S,5R)-5-[8-[acetyl(9H-fluoren-2-yl)amino]-2-amino-6-oxo-1H-purin-9-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C25H25N6O8P/c1-12(32)30(15-6-7-17-14(9-15)8-13-4-2-3-5-16(13)17)25-27-21-22(28-24(26)29-23(21)34)31(25)20-10-18(33)19(39-20)11-38-40(35,36)37/h2-7,9,18-20,33H,8,10-11H2,1H3,(H2,35,36,37)(H3,26,28,29,34)/t18-,19+,20+/m0/s1 |
Clé InChI |
NDOGYHUMWQPHFA-XUVXKRRUSA-N |
SMILES isomérique |
CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)C4=NC5=C(N4[C@H]6C[C@@H]([C@H](O6)COP(=O)(O)O)O)NC(=NC5=O)N |
SMILES |
CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)C4=NC5=C(N4C6CC(C(O6)COP(=O)(O)O)O)N=C(NC5=O)N |
SMILES canonique |
CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)C4=NC5=C(N4C6CC(C(O6)COP(=O)(O)O)O)NC(=NC5=O)N |
Synonymes |
8-(N-fluoren-2-ylacetamido)-2'-deoxyguanosine 5'-monophosphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



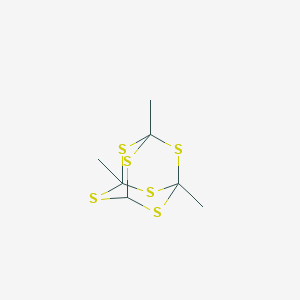
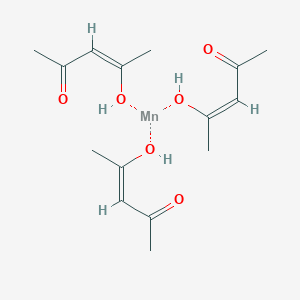
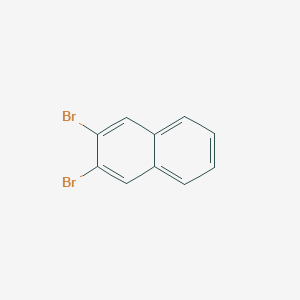
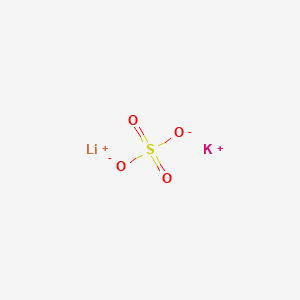
![2-[2-(Dimethylamino)ethoxy]benzaldehyde](/img/structure/B89207.png)
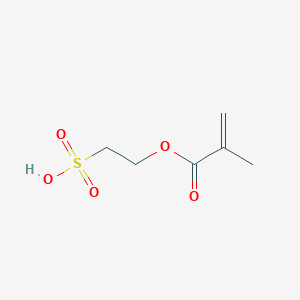
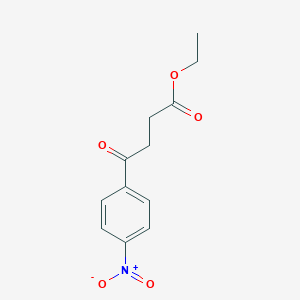
![N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B89214.png)
